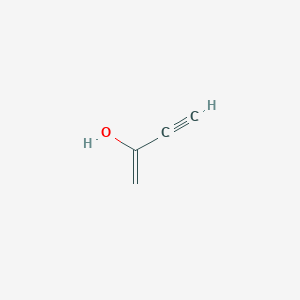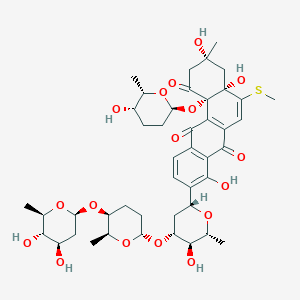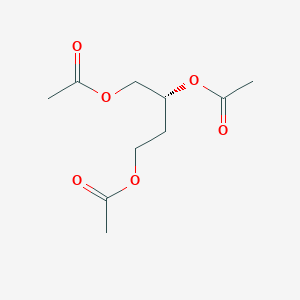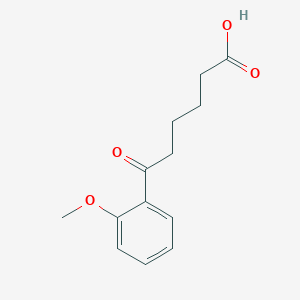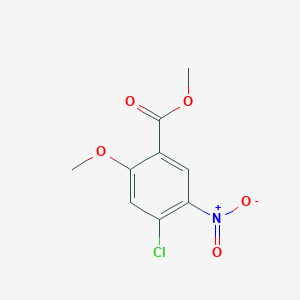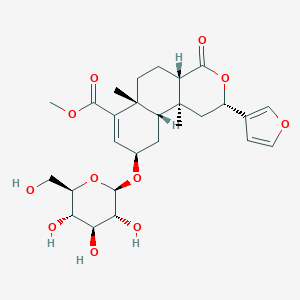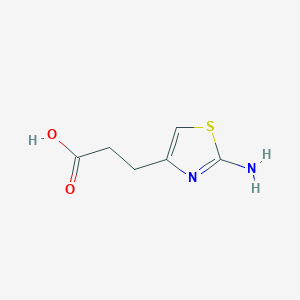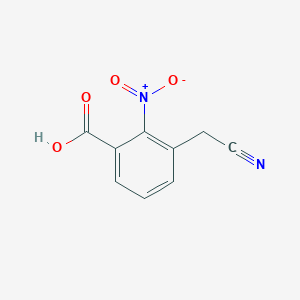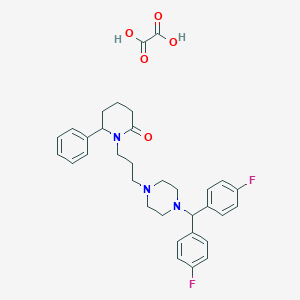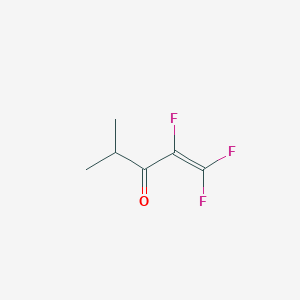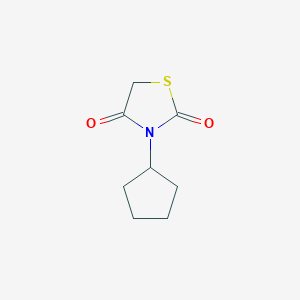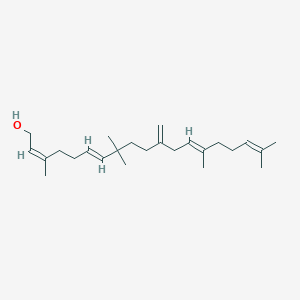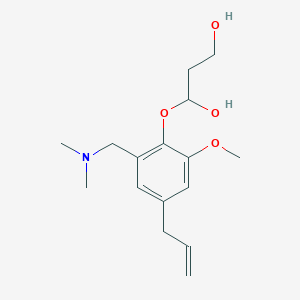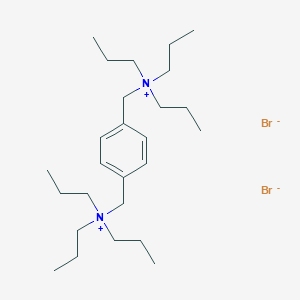
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as bisquaternary ammonium dibromide. This compound is known for its antimicrobial properties and has been used as a disinfectant in various settings.
Mecanismo De Acción
The mechanism of action of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the disruption of the cell membrane of microorganisms. This compound is able to penetrate the cell membrane and disrupt the normal functioning of the microorganism, leading to its death. This mechanism of action has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents.
Efectos Bioquímicos Y Fisiológicos
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been found to have minimal toxicity and has been used in various settings as a disinfectant. It has been found to be effective in preventing the growth of microorganisms and has been used in the development of new antimicrobial agents. However, this compound has been found to have some side effects, including skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in lab experiments is its effectiveness against a wide range of microorganisms. This compound has been found to be effective in preventing the growth of drug-resistant microorganisms and has been used in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have some side effects, including skin irritation and respiratory problems.
Direcciones Futuras
In the future, there is a need for further research on the use of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in various scientific research applications. There is a need for further research on the mechanism of action of this compound and its effectiveness against various microorganisms. Additionally, there is a need for further research on the potential side effects of this compound and ways to mitigate these side effects. Finally, there is a need for further research on the development of new antimicrobial agents based on the structure of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Conclusion:
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a quaternary ammonium compound that has been widely used in scientific research. It has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents. This compound has a mechanism of action that involves the disruption of the cell membrane of microorganisms, leading to their death. While this compound has some limitations, it has the potential to be an effective tool in scientific research. Further research is needed to fully understand the potential of this compound and to develop new antimicrobial agents based on its structure.
Métodos De Síntesis
The synthesis of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the reaction of p-Phenylenediamine with tripropylamine and then with hydrobromic acid. The resulting product is then quaternized with methyl iodide to form the final compound. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Aplicaciones Científicas De Investigación
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been used in a variety of scientific research applications. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This compound has been used in the development of new antimicrobial agents and has been found to be effective in preventing the growth of drug-resistant microorganisms.
Propiedades
Número CAS |
101710-67-2 |
|---|---|
Nombre del producto |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE |
Fórmula molecular |
C26H50Br2N2 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide |
InChI |
InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
PGNORPNZLVMPSF-UHFFFAOYSA-L |
SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
SMILES canónico |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Sinónimos |
(p-Phenylenedimethylene)bis(tripropylammonium bromide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



